molecular formula C11H14ClF2NO4 B13525090 Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride

Cat. No.: B13525090
M. Wt: 297.68 g/mol
InChI Key: MTAFREOOHCQLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a difluoroethoxy group and an amino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzoic acid.

    Esterification: The carboxylic acid group of 4-hydroxy-3-methoxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-hydroxy-3-methoxybenzoate.

    Substitution Reaction: The hydroxyl group is then substituted with a difluoroethoxy group using a reagent like 2-chloro-1,1-difluoroethane in the presence of a base such as potassium carbonate.

    Amination: The difluoroethoxy intermediate undergoes amination with ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-aminoethoxy)-3-methoxybenzoate: Lacks the difluoro substitution, which may affect its biological activity and chemical properties.

    Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate: Similar structure but without the methoxy group, which can influence its reactivity and interactions.

Uniqueness

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride is unique due to the presence of both the difluoroethoxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its stability, reactivity, and potential as a lead compound in drug discovery.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C11H14ClF2NO4

Molecular Weight

297.68 g/mol

IUPAC Name

methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate;hydrochloride

InChI

InChI=1S/C11H13F2NO4.ClH/c1-16-9-5-7(10(15)17-2)3-4-8(9)18-11(12,13)6-14;/h3-5H,6,14H2,1-2H3;1H

InChI Key

MTAFREOOHCQLHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(CN)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.